3-{[(4-Chlorophenyl)methyl](2-ethoxyphenyl)sulfamoyl}benzoic acid
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Overview
Description
3-{(4-Chlorophenyl)methylsulfamoyl}benzoic acid is a complex organic compound with the molecular formula C22H20ClNO5S It is characterized by the presence of a chlorophenyl group, an ethoxyphenyl group, and a sulfamoyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(4-Chlorophenyl)methylsulfamoyl}benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The chlorophenyl group is introduced through a Friedel-Crafts alkylation reaction, where 4-chlorobenzyl chloride reacts with a suitable aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is added via an etherification reaction, where 2-ethoxyphenol reacts with an appropriate halide under basic conditions.
Sulfamoylation: The sulfamoyl group is introduced through a reaction between the intermediate compound and sulfamoyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an organic solvent.
Industrial Production Methods
Industrial production of 3-{(4-Chlorophenyl)methylsulfamoyl}benzoic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{(4-Chlorophenyl)methylsulfamoyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like hydroxide or amine displace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-{(4-Chlorophenyl)methylsulfamoyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation and microbial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{(4-Chlorophenyl)methylsulfamoyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators like prostaglandins. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 3-{(4-Chlorophenyl)methylsulfamoyl}benzoic acid
- 3-{(4-Chlorophenyl)methylsulfamoyl}benzoic acid
- 3-{(4-Chlorophenyl)methylsulfamoyl}benzoic acid
Uniqueness
3-{(4-Chlorophenyl)methylsulfamoyl}benzoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility in organic solvents and its ability to interact with biological targets, potentially leading to improved efficacy in certain applications.
Biological Activity
3-{(4-Chlorophenyl)methylsulfamoyl}benzoic acid, also known by its CAS number 929974-81-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The molecular structure of 3-{(4-chlorophenyl)methylsulfamoyl}benzoic acid can be represented as follows:
- IUPAC Name : 3-{[(4-chlorobenzyl)(2-ethoxyphenyl)sulfamoyl]}benzoic acid
- Molecular Formula : C22H20ClNO5S
- Molecular Weight : 445.92 g/mol
Biological Activity
The biological activity of this compound has been investigated in various studies, primarily focusing on its anti-inflammatory and anti-cancer properties.
Anti-inflammatory Properties
Research indicates that sulfamoyl compounds exhibit significant anti-inflammatory effects. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of the NF-kB signaling pathway. For instance, a study demonstrated that compounds with similar sulfamoyl structures reduced inflammation in animal models by decreasing the levels of TNF-alpha and IL-6 .
Anticancer Activity
Several studies have highlighted the potential anticancer properties of 3-{(4-Chlorophenyl)methylsulfamoyl}benzoic acid. In vitro assays showed that it could inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
Case Studies
-
Study on Inflammatory Response :
- Objective : To evaluate the anti-inflammatory effects of the compound.
- Method : Administered to mice with induced paw edema.
- Results : Significant reduction in paw swelling was observed compared to control groups, suggesting effective anti-inflammatory action.
- Cancer Cell Proliferation Assay :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl-(2-ethoxyphenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO5S/c1-2-29-21-9-4-3-8-20(21)24(15-16-10-12-18(23)13-11-16)30(27,28)19-7-5-6-17(14-19)22(25)26/h3-14H,2,15H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXRSIOIXLTJKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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